Proglumide sodium

Description

Historical Context of Cholecystokinin (B1591339) Receptor Antagonism Research

The story of proglumide (B1679172) is intrinsically linked to the broader history of cholecystokinin (CCK) research. CCK, a peptide hormone discovered in the gut, was later found to be one of the most abundant neuropeptides in the brain. mdpi.comjneurosci.org This discovery opened a new frontier in neuroscience, suggesting that CCK plays a significant role in both peripheral and central nervous system functions.

Research into CCK's functions spurred the development of antagonists to probe its physiological roles. Early investigations focused on the gastrointestinal effects of CCK, such as stimulating gallbladder contraction and pancreatic enzyme secretion. frontiersin.org The identification of two primary CCK receptor subtypes, CCK-A (alimentary) and CCK-B (brain), further refined this research. mdpi.commdpi.com The development of selective antagonists for these receptors became a key objective for researchers seeking to dissect the specific actions of CCK in different tissues. mdpi.compnas.org Proglumide emerged during this era as one of the first-generation, non-selective CCK receptor antagonists. tocris.comrndsystems.com

Evolution of Proglumide Sodium's Research Profile

Proglumide was originally developed for the treatment of peptic ulcer disease due to its ability to inhibit gastric acid secretion. mdpi.comnih.gov However, with the advent of more potent drugs like proton pump inhibitors, its clinical use for this indication declined. mdpi.comresearchgate.net This shift, however, did not diminish its value in the academic sphere.

The recognition of CCK's widespread presence in the central nervous system, particularly in regions associated with pain, anxiety, and reward, led to a new wave of research involving proglumide. mdpi.comjneurosci.org In 1983, it was first reported to selectively antagonize the excitatory effects of CCK in the central nervous system. mdpi.com This opened the door to investigating its potential in modulating pain perception. Studies began to show that proglumide could potentiate the analgesic effects of opioids, suggesting that CCK plays a role in the development of opioid tolerance. mdpi.comgoogle.com

Further research expanded its profile to include investigations into its effects on anxiety, motivated behaviors, and even the maintenance of maternal behavior in animal models. mdpi.compnas.orgnih.gov Its ability to block the actions of both CCK and the structurally similar hormone gastrin also led to its use in cancer research, particularly in gastrin-dependent tumors. patsnap.comtocris.com

Scope and Significance of Current Academic Investigations into this compound

Today, this compound remains a valuable tool in diverse areas of academic research. Its non-selective nature, once a limitation for targeted therapeutic development, is now an asset for broadly studying the physiological roles of the CCK system.

Current research continues to explore its analgesic-potentiating effects, with a focus on understanding the mechanisms by which CCK antagonism can enhance opioid efficacy and potentially reduce tolerance. mdpi.comgoogle.com In the field of oncology, proglumide is being investigated for its ability to alter the tumor microenvironment. nih.gov Studies suggest it can decrease fibrosis in pancreatic tumors, potentially increasing the penetration and efficacy of chemotherapeutic agents like gemcitabine (B846). nih.gov Similar anti-fibrotic effects are being explored in the context of liver cancer. mdpi.com

Furthermore, neuroscience research utilizes proglumide to investigate the role of CCK in various behaviors. For instance, it has been used to block the behavioral effects of CCK in the nucleus accumbens, a key brain region involved in reward and motivation. jneurosci.org Its effects on anxiety-like behaviors and its interaction with other neurotransmitter systems continue to be areas of active investigation. mdpi.compnas.org

The following table summarizes some of the key research findings related to this compound:

| Research Area | Key Findings |

| Pain Research | Potentiates morphine analgesia and may alter morphine resistance. mdpi.com |

| Cancer Research | Inhibits the growth of human colon carcinoma cells in response to gastrin. tocris.com Decreases fibrosis in the pancreatic tumor microenvironment, enhancing chemotherapy efficacy. nih.gov |

| Neuroscience | Selectively blocks the excitatory effects of cholecystokinin in the central nervous system. mdpi.com Blocks the ability of CCK to enhance dopamine-induced hyperlocomotion. jneurosci.org Disrupts maternal behavior in postpartum lactating rats. nih.gov |

| Gastrointestinal Research | Inhibits CCK-stimulated amylase release from pancreatic acini. medchemexpress.comtocris.com |

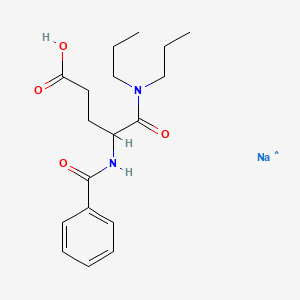

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H26N2NaO4 |

|---|---|

Molecular Weight |

357.4 g/mol |

InChI |

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |

InChI Key |

LZUZBODDLCLCFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Na] |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Proglumide Sodium

Cholecystokinin (B1591339) Receptor Interaction Dynamics

Non-selective Cholecystokinin Receptor Antagonism (CCK-A/B Receptor Binding)

Proglumide (B1679172) sodium is recognized as a non-selective antagonist of both cholecystokinin receptor subtypes, CCK-A and CCK-B. medchemexpress.comtocris.comresearchgate.net This non-selectivity means it can block the actions of cholecystokinin at both receptor types, which are distributed throughout the gastrointestinal system and the central nervous system. medchemexpress.commedchemexpress.com The CCK-A receptor is predominantly found on pancreatic acinar cells, while the CCK-B receptor is more prevalent in the stomach and brain. medchemexpress.comresearchgate.net Proglumide has been shown to inhibit CCK-stimulated amylase secretion in mouse pancreatic acini, a process mediated by CCK-A receptors. medchemexpress.comrndsystems.com Research indicates that while it antagonizes both receptors, it may have a greater affinity for the CCK-B receptor. researchgate.net

Gastrin Receptor Antagonism

Proglumide also functions as an antagonist at gastrin receptors. nih.govnih.gov The gastrin receptor is now classified as the CCK-B receptor (also known as CCK2R), as it binds both gastrin and cholecystokinin with similar high affinity. researchgate.netfrontiersin.org Proglumide's antagonism at this receptor is responsible for its ability to inhibit gastric acid secretion. pnas.orgmedchemexpress.com For instance, it has been shown to block the growth-promoting effects of gastrin 17 on human colon carcinoma cells. tocris.comrndsystems.com

Specificity of Receptor Interactions with Proglumide Sodium

The specificity of proglumide's antagonism has been a key area of investigation. Studies have demonstrated that at concentrations effective for blocking CCK receptors, proglumide does not significantly interfere with the signaling of other secretagogues that act through different receptor pathways. pnas.org For example, it does not alter the stimulation of pancreatic enzyme secretion by substances like bombesin, physalaemin, or vasoactive intestinal peptide, which utilize their own distinct receptors. pnas.org This indicates that proglumide's effects are specifically targeted towards the CCK/gastrin receptor family. pnas.orgmedchemexpress.com However, it is considered a non-selective antagonist within this family, as it blocks both CCK-A and CCK-B subtypes. tocris.comresearchgate.netrndsystems.com

Competitive Inhibition Mechanisms of Cholecystokinin Binding

This compound acts as a competitive antagonist at cholecystokinin receptors. pnas.org This mechanism involves proglumide binding to the receptor at the same site as the endogenous ligand, cholecystokinin, thereby preventing CCK from binding and activating the receptor. This competitive inhibition is reversible. medchemexpress.com In studies using dispersed pancreatic acini, proglumide caused a rightward shift in the dose-response curve for CCK-stimulated amylase secretion, which is a classic characteristic of competitive antagonism. pnas.org The inhibitory concentration (IC50) of proglumide for binding to CCK receptors on rat pancreatic islets was found to be 0.8 mM. nih.gov There is a strong correlation between proglumide's ability to inhibit the binding of radiolabeled CCK and its capacity to block the physiological actions of CCK, such as amylase secretion and calcium efflux. pnas.org

Intracellular Signaling Pathway Modulation by this compound

G-Protein Coupled Receptor (GPCR) Crosstalk Mechanisms

Cholecystokinin receptors, including the CCK-A and CCK-B subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.commedchemexpress.cnijbs.com GPCRs are known to engage in "crosstalk," where the activation or inhibition of one receptor can influence the signaling of another. mdpi.commdpi.com Proglumide's antagonism of CCK receptors can modulate intracellular signaling pathways. For example, CCK receptors are known to couple to Gαq, leading to the activation of phospholipase C. nih.gov By blocking this initial step, proglumide can prevent the downstream signaling cascade.

There is evidence to suggest that the antagonism of CCK receptors by proglumide may influence other GPCR signaling pathways, such as those involving opioid receptors, which are also GPCRs. mdpi.com This crosstalk may occur through various mechanisms, including the desensitization of other receptor pathways or the formation of heterodimers between different GPCRs. mdpi.commdpi.com The precise molecular interactions and downstream consequences of this GPCR crosstalk initiated by proglumide's antagonism are an area of ongoing research.

Interactive Data Table: this compound Research Findings

| Parameter | Finding | System/Model | Reference |

| Receptor Target | Non-selective CCK-A and CCK-B receptor antagonist | Multiple | medchemexpress.comtocris.comresearchgate.net |

| Gastrin Receptor | Antagonizes gastrin receptors (CCK-B/CCK2R) | Human colon carcinoma cells | tocris.comrndsystems.comnih.gov |

| Mechanism | Competitive inhibitor of CCK binding | Guinea pig pancreatic acini | pnas.org |

| IC50 (CCK Binding) | 0.8 mM | Rat pancreatic islets | nih.gov |

| Effect on Amylase | Inhibits CCK-stimulated amylase secretion | Mouse pancreatic acini | medchemexpress.comrndsystems.com |

| GPCR Family | CCK receptors are G-protein coupled receptors | General | mdpi.commedchemexpress.cnijbs.com |

Modulation of Second Messenger Systems (e.g., Calcium Outflux)

This compound, as a non-selective antagonist of cholecystokinin (CCK) receptors (CCK-A and CCK-B), influences intracellular signaling cascades that are normally initiated by the binding of agonists like cholecystokinin and gastrin. nih.govwikipedia.org These G protein-coupled receptors (GPCRs) are known to activate several second messenger systems, most notably the phospholipase C (PLC)-β/diacylglycerol (DAG)/Ca2+ pathway. psu.edu

Upon activation by an agonist, CCK receptors trigger a cascade that leads to the mobilization of intracellular calcium (Ca2+). psu.edu This process is critical in various physiological responses, such as enzyme secretion in pancreatic acini, which is regulated by calcium oscillations induced by low doses of CCK. psu.edu Pathological calcium signaling has been identified as a significant contributor to cellular injury in conditions like pancreatitis. liverpool.ac.uk Proglumide, by blocking the CCK receptors, prevents the initiation of this signaling cascade. This inhibitory action can prevent the pathological elevations in cytosolic and mitochondrial calcium concentrations that are associated with cellular injury. liverpool.ac.uk For instance, in pancreatic β-cells, the protective effects of glucagon-like peptide 1 (GLP-1) against apoptosis are mediated through CCK, and this protection is blocked by proglumide, demonstrating its ability to interfere with these signaling pathways. nih.gov

Influence on Protein Kinase C Isoforms

The activation of the PLC/DAG pathway by CCK receptor agonists directly leads to the activation of Protein Kinase C (PKC), a family of enzymes that phosphorylate a variety of protein substrates, thereby controlling numerous cellular processes. psu.edu In certain cell models, such as the rat tumoral acinar pancreatic cell line AR42J, gastrin has been shown to stimulate cell proliferation through a PKC-dependent mechanism. nih.gov

Furthermore, under stimulation by CCK, the CCK1R itself is rapidly phosphorylated by both PKC and a G protein receptor kinase. psu.edu This phosphorylation is a key step in receptor desensitization and internalization, which are crucial for modulating the cellular response to the agonist. psu.edu

By acting as a CCK receptor antagonist, this compound indirectly influences the activity of PKC isoforms. By blocking the binding of agonists like CCK and gastrin, proglumide prevents the activation of the PLC/DAG/PKC signaling cascade. psu.edunih.gov This blockade inhibits the downstream cellular effects that are mediated by PKC, including cell growth and proliferation in responsive cell types.

Cellular Functional Effects of this compound

This compound exerts significant functional effects at the cellular level, particularly in the regulation of cell proliferation and programmed cell death (apoptosis). These effects are a direct consequence of its ability to antagonize CCK receptors and modulate the associated signaling pathways.

Regulation of Cellular Proliferation and Apoptosis

Research across various cancer cell models has demonstrated that proglumide possesses both anti-proliferative and pro-apoptotic properties. medchemexpress.cnviamedica.pl

Inhibition of DNA Synthesis (e.g., [3H]-Thymidine Incorporation)

A common method to assess cell proliferation is to measure the incorporation of [3H]-thymidine into newly synthesized DNA. nih.gov Studies have consistently shown that this compound can inhibit this process. In human colon cancer HT29 cells, incubation with proglumide significantly reduces the incorporation of [3H]-thymidine in a dose-dependent fashion, with a reported half-maximal inhibitory concentration (IC50) of 6.5 mM. medchemexpress.comglpbio.commedchemexpress.cn This demonstrates a direct inhibitory effect on the machinery of DNA replication, a hallmark of cell proliferation.

| Cell Line | Effect of Proglumide | Concentration/IC50 | Source |

| HT29 Human Colon Cancer | Dose-dependent inhibition of [3H]-thymidine incorporation | IC50 of 6.5 mM | medchemexpress.comglpbio.com |

| Murine Colon 38 Cancer | Inhibition of cell proliferation | 10⁻⁶ M, 10⁻⁸ M, 10⁻¹⁰ M | viamedica.pl |

Induction of Apoptosis and Reduction of Necrosis

Proglumide not only halts cell proliferation but also actively promotes programmed cell death, or apoptosis, while concurrently reducing necrosis. In studies using HT29 cells, proglumide was found to reduce the percentage of necrotic cells in a dose-dependent manner, with a corresponding increase in apoptosis that reached up to 70%. medchemexpress.comglpbio.com Further studies in murine Colon 38 cancer cells confirmed that proglumide alone could induce apoptosis. viamedica.pl This shift from necrotic cell death to a more controlled apoptotic process is a significant therapeutic attribute.

| Cell Line | Effect of Proglumide | Observation | Source |

| HT29 Human Colon Cancer | Induces apoptosis, reduces necrosis | Dose-dependent reduction in necrosis with a parallel increase in apoptosis up to 70% | medchemexpress.comglpbio.com |

| Murine Colon 38 Cancer | Induces apoptosis | Proglumide alone induced apoptosis of tumor cells | viamedica.pl |

Pancreatic Acinar Cell Function Modulation

This compound, a non-selective cholecystokinin (CCK) receptor antagonist, modulates the function of pancreatic acinar cells primarily by interfering with the signaling pathways initiated by CCK. rndsystems.comtocris.com Its effects have been characterized in studies using isolated pancreatic acini, revealing a specific and competitive antagonism at the CCK receptor. nih.gov

This compound effectively inhibits the secretion of amylase from pancreatic acinar cells when stimulated by cholecystokinin (CCK). rndsystems.comtocris.comadooq.comfishersci.co.uk This inhibitory action is dose-dependent, with in vitro studies demonstrating that concentrations between 0.3 to 10 mM effectively suppress CCK-stimulated amylase release. glpbio.commedchemexpress.com Notably, at concentrations up to 3 mM, proglumide does not appear to influence the basal, unstimulated release of amylase. glpbio.commedchemexpress.com

The mechanism of this inhibition is competitive and reversible. nih.govglpbio.com Research has shown that in the presence of proglumide, the dose-response curve for CCK-induced amylase release is shifted to the right, a hallmark of competitive antagonism. glpbio.com The inhibitor constant (Ki) for this interaction has been calculated to be approximately 0.7 mM. nih.gov

Table 1: Effect of this compound on Amylase Release from Pancreatic Acini

| Condition | Observation | Effective Concentration | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| CCK-Stimulated Amylase Release | Inhibited in a dose-dependent manner | 0.3 - 10 mM | 0.7 mM | nih.govglpbio.commedchemexpress.com |

| Basal Amylase Release | No significant influence | 0 - 3 mM | Not Applicable | glpbio.commedchemexpress.com |

| Nature of Inhibition | Competitive and Reversible | nih.govglpbio.com |

In addition to its effects on enzyme secretion, this compound also prevents the uptake of 2-deoxyglucose in mouse pancreatic acini that is induced by CCK. rndsystems.comtocris.comadooq.comfishersci.co.uk This action is consistent with its role as a CCK receptor antagonist, as it blocks another key physiological response to CCK stimulation in these cells. nih.gov The inhibition of CCK-stimulated 2-deoxyglucose uptake by proglumide is also competitive in nature. nih.gov However, it has been noted that at high concentrations, specifically 10 mM, proglumide can reduce the basal uptake of 2-deoxyglucose, suggesting potential non-specific effects at higher concentrations. nih.gov

Table 2: Influence of this compound on 2-Deoxyglucose Uptake in Pancreatic Acini

| Condition | Effect of this compound | Note | Reference |

|---|---|---|---|

| CCK-Stimulated Uptake | Inhibited (Competitive) | Primary antagonistic effect | nih.gov |

| Basal Uptake | Reduced | Effect observed at high concentrations (10 mM) | nih.gov |

The inhibitory actions of proglumide on pancreatic acinar cells are specific to pathways mediated by the cholecystokinin receptor. nih.govpnas.org Studies have demonstrated that proglumide does not inhibit amylase release when secretion is stimulated by carbachol, which acts through muscarinic acetylcholine (B1216132) receptors. nih.gov Furthermore, proglumide does not interfere with processes stimulated by insulin (B600854), such as glucose transport and protein synthesis. nih.gov Its specificity is further highlighted by the finding that it does not alter enzyme secretion stimulated by other secretagogues that act via different receptors, including vasoactive intestinal peptide (VIP), secretin, bombesin, and physalaemin. pnas.org This specificity underscores that proglumide's primary mechanism of action in acinar cells is the competitive blockade of CCK receptors. nih.gov

Table 3: Specificity of this compound's Action in Pancreatic Acini

| Stimulant | Receptor Pathway | Effect of Proglumide | Reference |

|---|---|---|---|

| Cholecystokinin (CCK) | CCK Receptor | Inhibited | nih.gov |

| Carbachol | Muscarinic Receptor | Not Inhibited | nih.gov |

| Insulin | Insulin Receptor | Not Inhibited | nih.gov |

| Vasoactive Intestinal Peptide (VIP) | VIP Receptor | Not Inhibited | pnas.org |

Beta-Cell Apoptosis and Glucagon-Like Peptide-1 Signaling Interactions

Beyond the exocrine pancreas, this compound has been utilized as a pharmacological tool to investigate signaling pathways in pancreatic beta-cells. Glucagon-like peptide-1 (GLP-1) is recognized for its ability to protect beta-cells from apoptosis, a crucial factor in preserving beta-cell mass. nih.govmdpi.comnih.gov Research has revealed that this protective effect of GLP-1 is partially dependent on signaling through the cholecystokinin (CCK) receptor. nih.govoup.com

In studies of cytokine-induced apoptosis, GLP-1 was shown to reduce the number of apoptotic beta-cells. nih.gov However, the co-administration of proglumide blocked this anti-apoptotic effect, indicating that CCK receptor signaling is a necessary component of GLP-1's protective pathway. nih.govoup.com A specific molecular mechanism identified involves the stress response protein CCAAT-enhancer-binding protein homologous protein (CHOP); GLP-1 reduces the cytokine-induced expression of CHOP, and this effect is negated by proglumide. nih.gov

Table 4: Proglumide's Effect on GLP-1 Mediated Beta-Cell Protection

| Experimental Condition | Key Observation | Conclusion | Reference |

|---|---|---|---|

| Cytokine-Treated Beta-Cells | Increased apoptosis (5.7% TUNEL-positive cells) | Cytokines induce beta-cell apoptosis | nih.gov |

| Cytokines + GLP-1 | Reduced apoptosis (2.4% TUNEL-positive cells) | GLP-1 protects against cytokine-induced apoptosis | nih.gov |

| Cytokines + GLP-1 + Proglumide | Protective effect of GLP-1 is blocked | Proglumide inhibits the anti-apoptotic pathway of GLP-1 | nih.govoup.com |

| Cytokines + GLP-1 + Proglumide | GLP-1-mediated reduction of CHOP protein is blocked | CCK receptor signaling is required for GLP-1's effect on CHOP | nih.gov |

Preclinical Pharmacological Investigations of Proglumide Sodium

Gastrointestinal System Research Models

Proglumide (B1679172) sodium's effects on the gastrointestinal system have been extensively studied in various animal models, revealing its influence on secretion, motility, and nutrient selection. As a cholecystokinin (B1591339) antagonist, it blocks both CCKA and CCKB receptor subtypes, which are instrumental in regulating digestive processes. wikipedia.org

Gastric Secretion and Mucosal Integrity Studies

Research in rat models has demonstrated that proglumide possesses both anti-ulcer and cytoprotective properties. nih.gov It has been shown to inhibit gastric acid secretion in a dose-dependent manner and protect the gastroduodenal mucosa from a variety of insults. nih.govmedchemexpress.com

Studies have shown that proglumide is effective in preventing experimentally induced gastric and duodenal ulcers. nih.gov Its protective effects are attributed to its ability to reduce gastric acid secretion and enhance the resistance of the gastric mucosa. nih.govmedchemexpress.com In comparative studies, proglumide demonstrated a protective profile similar to cimetidine (B194882) in several ulcer models. nih.gov

Table 1: Effects of Proglumide on Experimentally Induced Ulcers in Rats

| Experimental Model | Protective Effect of Proglumide | Reference |

|---|---|---|

| Pyloric Ligation | Significant reduction in gastric lesions | nih.gov |

| Hypothermic Restraint Stress | Significant reduction in gastric lesions | nih.gov |

| Acetic Acid-Induced Ulcers | Significant reduction in ulcer intensity | nih.gov |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Significant reduction in gastric lesions | nih.gov |

| Reserpine-Induced Ulcers | Significant reduction in gastric lesions | nih.gov |

| Cysteamine-Induced Duodenal Ulcers | Significant reduction in ulcer intensity | nih.gov |

| Cytodestructive Agents (e.g., ethanol, HCl) | Protection against gastric mucosal damage | nih.gov |

Pancreatic Exocrine Secretion Regulation in Animal Models

Proglumide has been identified as a significant inhibitor of pancreatic exocrine secretion stimulated by cholecystokinin. nih.gov In studies using dogs with chronic pancreatic fistulas, proglumide effectively blocked the pancreatic secretion of water and protein stimulated by cholecystokinin-octapeptide. nih.gov

Furthermore, when cholecystokinin release was endogenously stimulated by intraduodenal infusions of amino acids (phenylalanine and tryptophan) or sodium oleate, proglumide inhibited the resulting pancreatic secretion. nih.gov These findings suggest that cholecystokinin is a key physiological mediator of pancreatic secretion and that proglumide acts as a potent antagonist in this process. nih.gov In rats, intravenous infusion of proglumide was also found to abolish the increase in pancreatic secretion following the diversion of pancreaticobiliary juice. physiology.org

Table 2: Effect of Proglumide on Stimulated Pancreatic Secretion in Dogs

| Stimulant | Effect on Pancreatic Secretion | Effect of Proglumide | Reference |

|---|---|---|---|

| Cholecystokinin-octapeptide | Increased water and protein secretion | Significant inhibition | nih.gov |

| Intraduodenal Amino Acids | Increased pancreatic secretion | Inhibition | nih.gov |

| Intraduodenal Sodium Oleate | Increased pancreatic secretion | Inhibition | nih.gov |

Bile Flow Modulation and Choleretic Mechanisms (Na+, K+-ATPase Activity)

Investigations into the choleretic (bile flow-increasing) effect of proglumide in rats have indicated that its mechanism of action is likely mediated through the enhancement of membrane Na+, K+-ATPase activity. nih.gov This increased enzyme activity is thought to augment water and electrolyte output, thereby increasing bile flow. nih.gov The studies also noted that proglumide decreased the net uptake of glycocholic acid by liver cells, suggesting that its choleretic effect is independent of bile acid uptake. nih.gov Additionally, proglumide was observed to reverse the inhibitory effect of somatostatin (B550006) on Na+, K+-ATPase activity. nih.gov

Influence on Gastrointestinal Motility

Proglumide has been shown to inhibit gastrointestinal motility. wikipedia.orgadooq.com This action is consistent with its role as a cholecystokinin antagonist, as CCK is known to influence the motor functions of the digestive tract. nih.gov

Macronutrient Selection Modulation

Research has utilized proglumide sodium salt to explore the role of cholecystokinin in feeding behavior and macronutrient selection in fish. Specifically, it has been used in studies on the European sea bass (Dicentrarchus labrax L.) to understand the effects of CCK on their dietary choices. krackeler.comchemicalbook.comscientificlabs.co.ukcenmed.com

Neuropharmacological and Pain Research Paradigms

In addition to its gastrointestinal effects, proglumide has been investigated for its neuropharmacological properties, particularly in the context of pain and analgesia. A significant finding is its ability to enhance the analgesic effects of opioid drugs. wikipedia.org

This potentiation of opioid analgesia by proglumide has been observed in various studies. wikipedia.orgresearchgate.net It has also been shown to prevent or even reverse the development of tolerance to opioids, which could have implications for the long-term management of chronic pain. wikipedia.org Research in mice has indicated that proglumide selectively potentiates supraspinal mu-1 opioid analgesia without affecting spinal mechanisms. nih.gov It was found to potentiate the analgesic actions of intracerebroventricularly administered [D-Ala2,MePhe4,Gly(ol)5]enkephalin (DAGO), a mu-1 receptor agonist, but not intrathecal DAGO or [D-Pen2,D-Pen5]enkephalin (DPDPE), a delta-opioid agonist. nih.gov The selective mu-1 receptor antagonist naloxonazine was able to block the enhanced morphine analgesia produced by proglumide. nih.gov

Some studies have suggested that proglumide may also act as a delta-opioid receptor agonist, which could contribute to its analgesic properties. nih.govwikipedia.org However, other research indicates it has low affinity for mu- and kappa-opioid receptors and no affinity for the delta-opioid receptor. wikipedia.org Proglumide has also been noted to amplify placebo analgesia. wikipedia.org

Central Nervous System Cholecystokinin Receptor Blockade Effects

This compound is a non-peptide, orally active antagonist of both cholecystokinin (CCK) receptor subtypes, CCK-A and CCK-B. ebi.ac.ukwikipedia.org Its ability to selectively block the effects of CCK in the central nervous system (CNS) has been a key area of preclinical research. medchemexpress.com Cholecystokinin is a peptide neurotransmitter that has been identified as a functional antagonist of opiate analgesia. researchgate.netnih.gov The distribution of CCK and its receptors significantly overlaps with opioid peptides and their receptors within the pain-modulating nuclei of the CNS. researchgate.net

Studies in animal models have demonstrated that proglumide can antagonize the excitatory effects of cholecystokinin in the CNS. mdpi.com This blockade is believed to be the basis for many of proglumide's observed pharmacological effects, including its influence on pain perception and interaction with the opioid system. For instance, research indicates that the anti-opioid effects of CCK are curtailed by CCK antagonists, leading to enhanced antinociception. researchgate.net The periaqueductal gray (PAG), a critical site for pain modulation, is one of the targets for these effects. Microinjection of proglumide into the PAG of rats has been shown to prevent the development of tolerance to morphine administered at the same site. mdpi.com

The interaction between CCK and serotonin (B10506) systems in the brain also plays a role in regulating certain behaviors. In the lateral parabrachial nucleus (LPBN), both serotonin (5-HT) and CCK are involved in inhibiting sodium chloride (NaCl) and water intake. physiology.org Studies using proglumide in combination with serotonin antagonists have suggested that functional interactions between these two neurotransmitter systems in the LPBN are important for the inhibitory control of NaCl intake. physiology.org

Antinociceptive Mechanisms and Opioid Analgesia Potentiation

This compound has been extensively investigated for its ability to enhance the analgesic effects of opioid drugs. ebi.ac.ukwikipedia.org This potentiation allows for a reduction in the dosage of narcotic drugs, thereby potentially reducing their undesirable side effects without compromising therapeutic efficacy. google.com The mechanism behind this potentiation is complex and involves multiple actions within the central nervous system. google.com

One of the proposed mechanisms for proglumide's potentiation of opioid analgesia is its interaction with endogenous opioid systems, such as the enkephalins. google.com It is suggested that proglumide may block the activity of cerebral enzymes responsible for the hydrolytic degradation of enkephalins. google.com This inhibition would lead to a longer half-life for these endogenous analgesic peptides, resulting in greater activity. google.com

Preclinical studies in rats have shown that proglumide can significantly increase the analgesic effect of endogenous enkephalins. google.com Furthermore, proglumide has been found to potentiate the analgesic effect of the enkephalinamide (DALA) in both intensity and duration, an action attributed to its inhibitory effect on enkephalin-metabolizing enzymes. google.com Some research has also suggested that proglumide may act as a δ-opioid receptor (DOR) agonist, which could contribute to its analgesic effects. ebi.ac.ukwikipedia.org However, other studies have reported low affinity for μ-opioid (MOR) and κ-opioid (KOR) receptors and no affinity for DOR, questioning the clinical significance of this direct receptor interaction. ebi.ac.ukwikipedia.org

A significant side effect of long-term opioid therapy is the development of tolerance, which reduces the clinical efficacy of these drugs. ebi.ac.ukwikipedia.org Proglumide has been shown to prevent or even reverse the development of tolerance to opioid drugs in preclinical models. ebi.ac.ukwikipedia.org This effect is thought to be mediated by the antagonism of cholecystokinin, which has been implicated in the mechanisms of opiate tolerance. nih.govmdpi.com

The development of tolerance to opiates is associated with an upregulation of endogenous anti-opioid systems, including CCK. researchgate.net By blocking CCK receptors, proglumide can counteract this anti-opioid activity. researchgate.net Studies in rats have demonstrated that co-administration of proglumide with morphine can prevent the development of tolerance. researchgate.netgoogle.com For instance, microinjection of proglumide into the periaqueductal gray (PAG) of rats prevents the development of tolerance to a subsequent microinjection of morphine at the same site. mdpi.com Furthermore, in rats already tolerant to morphine, a PAG microinjection of proglumide can restore the antinociceptive effect of morphine. mdpi.com While proglumide potentiates morphine analgesia in both tolerant and naive animals, its ability to enhance analgesia in tolerant animals has been a key finding. researchgate.net

Proglumide has been investigated for its effects on hyperalgesia, a state of increased sensitivity to pain. A specific area of interest has been nocebo-induced hyperalgesia, where the expectation of pain can lead to an actual increase in pain perception. Seminal work in humans suggested that this effect is mediated by the peptide neurotransmitter cholecystokinin (CCK), as proglumide was able to abolish it. biorxiv.org

In preclinical models, proglumide has been shown to disrupt nocebo-induced pain sensitivity without affecting general pain processing. biorxiv.org Studies have indicated that the blockade of nocebo hyperalgesia by proglumide is not reversed by the opioid antagonist naloxone, suggesting that the mechanism does not involve the opioid system. nih.gov Instead, it is proposed that nocebo hyperalgesia may be due to a CCK-dependent increase in anxiety, a process that can be blocked by proglumide. nih.govdovepress.com The anxiogenic stimulus of the nocebo procedure is thought to trigger CCK release, leading to increased pain perception. nih.gov

Recent research in mice has identified a neural circuit involving CCK input from the anterior cingulate cortex to the lateral periaqueductal gray that mediates nocebo pain behavior. biorxiv.org Systemic administration of proglumide was found to block this socially enhanced pain. scholaris.ca

Neuroprotective Effects in Experimental Neuropathic Pain Models

Proglumide has demonstrated neuroprotective effects in experimental models of neuropathic pain. mdpi.com Neuropathic pain is often difficult to manage, and research into new therapeutic strategies is ongoing. researchgate.net

In a mouse model of vincristine-induced peripheral neuropathy, treatment with proglumide accelerated the recovery of normal sensitivity. mdpi.com Vincristine treatment was shown to reduce the density of dorsal root ganglion (DRG) neurons, and proglumide administration prevented this loss. mdpi.com These findings suggest a neuroprotective or neuro-regenerative effect of proglumide. mdpi.com The analgesic effects of proglumide have also been described in other neuropathic pain models, where it was administered either alone or in combination with opioids. mdpi.com

The mechanism for these neuroprotective effects is still under investigation, but it is linked to the blockade of CCK receptors. mdpi.com Upregulation of the CCK2 receptor has been observed in the DRG in models of neuropathic pain. mdpi.com By antagonizing these receptors, proglumide may mitigate the neuronal damage and pain associated with neuropathy.

Central Regulation of Fluid and Electrolyte Homeostasis (e.g., NaCl Intake)

This compound has been shown to play a role in the central regulation of fluid and electrolyte homeostasis, particularly in the control of sodium chloride (NaCl) intake. The lateral parabrachial nucleus (LPBN) is a key brain region involved in this regulation, where both serotonin and cholecystokinin (CCK) exert inhibitory control over NaCl and water intake. physiology.org

Bilateral injections of proglumide into the LPBN of rats have been shown to increase NaCl intake induced by various experimental conditions. physiology.org When low doses of proglumide were combined with a serotonin antagonist, the increase in sodium intake was significantly greater than with either antagonist alone, suggesting a functional interaction between the 5-HT and CCK systems in the LPBN for the control of NaCl intake. physiology.org These findings indicate that the inhibitory tone exerted by CCK in the LPBN is a crucial component of the central mechanisms that regulate sodium appetite.

The regulation of sodium intake is a complex process involving multiple neurohumoral factors that act on both forebrain and hindbrain structures. nih.gov While forebrain areas are generally associated with facilitating sodium appetite, the LPBN in the hindbrain provides a key inhibitory influence. nih.gov The actions of proglumide in the LPBN highlight the importance of the CCK system in this inhibitory control.

Antiepileptic and Antioxidant Activities in Neurological Models

This compound has demonstrated notable neuroprotective effects in preclinical neurological models, exhibiting both antiepileptic and antioxidant properties. medchemexpress.cnmedchemexpress.comglpbio.comchemsrc.com In studies using a lithium-pilocarpine rat model of status epilepticus (SE), a condition characterized by prolonged seizures, proglumide treatment was found to be significantly effective in ameliorating seizure activities and associated cognitive and motor deficits. medchemexpress.cnmedchemexpress.comnih.gov

The neuroprotective action of proglumide in these models is closely linked to its antioxidant activity. nih.gov Status epilepticus is associated with neuronal hyperactivity and excitotoxicity, which leads to the excessive generation of free radicals and oxidative stress in the brain. nih.gov Proglumide administration has been shown to counteract these effects. In young rats with experimentally induced SE, proglumide treatment significantly mitigated the deterioration in cognitive behavior, as observed in water-maze tests, and improved motor performance on a rotarod. nih.gov

Biochemical analyses of brain tissue from these models revealed that proglumide significantly addresses cerebral oxidative stress. medchemexpress.cnmedchemexpress.comchemsrc.com It dose-dependently increased the latency to seizures and attenuated the depletion of key endogenous antioxidants in the hippocampus and striatum. medchemexpress.cnchemsrc.com The compound was observed to counteract the SE-induced decrease in superoxide (B77818) dismutase (SOD), total glutathione (B108866) (GSH), and glutathione-S-transferase (GST). medchemexpress.cnmedchemexpress.com Concurrently, it attenuated the increase in lipid peroxides, measured as thiobarbituric acid-reactive substances (TBARS), and catalase (CAT) activity, which are markers of oxidative damage. medchemexpress.cnchemsrc.commedchemexpress.com These findings suggest that the antiepileptic effects of proglumide may be, in part, due to its ability to reduce oxidative stress in the brain. nih.gov

Table 1: Effect of Proglumide on Oxidative Stress Markers in a Rat Model of Status Epilepticus

| Biomarker | Effect of Status Epilepticus (SE) | Effect of Proglumide Treatment | Brain Region |

|---|---|---|---|

| Thiobarbituric Acid (TBARS) | Increased | Attenuated the increase medchemexpress.cnmedchemexpress.com | Hippocampus & Striatum |

| Superoxide Dismutase (SOD) | Decreased | Attenuated the decrease medchemexpress.cnmedchemexpress.com | Hippocampus & Striatum |

| Total Glutathione (GSH) | Decreased / Depleted | Attenuated the depletion medchemexpress.cnnih.govmedchemexpress.com | Hippocampus & Striatum |

| Glutathione-S-Transferase (GST) | Decreased | Attenuated the depletion medchemexpress.cnmedchemexpress.com | Hippocampus & Striatum |

| Catalase (CAT) | Increased | Attenuated the increase medchemexpress.cnmedchemexpress.com | Hippocampus & Striatum |

Cancer Research Models

Gastrin-Responsive Tumor Growth Inhibition

This compound has been investigated for its ability to inhibit the growth of cancers that are responsive to the hormone gastrin. nih.govnih.gov Gastrin and its receptors have been identified as playing a role in the proliferation of certain gastrointestinal adenocarcinomas. nih.gov

In a preclinical study using a transplantable mouse colon adenocarcinoma cell line (MC-26) known to possess gastrin receptors, proglumide demonstrated significant tumor growth inhibition. nih.gov When administered to mice bearing these tumors, proglumide treatment led to a significantly smaller mean tumor area and lower mean tumor weight compared to controls. Furthermore, the total DNA and RNA content of the tumors was significantly less in the proglumide-treated group, and the treatment was found to prolong the survival of the tumor-bearing mice. nih.gov

Research on human colon adenocarcinoma cell lines has further clarified proglumide's mechanism in this context. In studies with cell lines such as HT29, CX1, and X56, gastrin was shown to stimulate tumor growth. nih.gov While proglumide alone did not have a direct effect on proliferation, it significantly inhibited the growth that was stimulated by gastrin. nih.gov Specifically, proglumide blocks the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment. tocris.comrndsystems.com In vitro experiments showed that proglumide significantly reduces the incorporation of [3H]-thymidine—a marker of cell proliferation—into HT29 cells in a dose-dependent manner, with a reported IC50 of 6.5 mM. glpbio.commedchemexpress.com These findings indicate that proglumide acts as a gastrin-receptor antagonist to curb the proliferation of gastrin-dependent tumors. nih.govnih.gov

Table 2: Investigated Effects of Proglumide on Gastrin-Responsive Cancers

| Cancer Model | Key Findings |

|---|---|

| MC-26 Mouse Colon Adenocarcinoma | Inhibited tumor growth (area and weight) and reduced tumor DNA/RNA content; prolonged host survival. nih.gov |

| HT29 Human Colon Adenocarcinoma | Blocked gastrin-stimulated growth; tocris.comrndsystems.com dose-dependently reduced [3H]-thymidine incorporation. glpbio.commedchemexpress.com |

| CX1 & X56 Human Colon Adenocarcinoma | Inhibited gastrin-stimulated tumor growth in nude mouse xenografts. nih.gov |

Pancreatic Cancer Tumor Microenvironment Modulation

Proglumide has been shown to significantly alter the tumor microenvironment (TME) of pancreatic cancer, a malignancy known for its dense, fibrous stroma that contributes to treatment resistance. nih.govmessiah.edupancan.org

A key feature of pancreatic cancer is a dense fibrotic or desmoplastic microenvironment that can impede the delivery of therapeutic agents. nih.govnih.gov Preclinical studies have consistently demonstrated that proglumide can reduce this fibrosis. nih.govnih.gov In orthotopic mouse models of pancreatic cancer (PANC-1 and Panc02), treatment with proglumide resulted in a significant reduction in stromal collagen. nih.gov Quantitative analysis revealed a notable decrease in the fibrotic tumor microenvironment, with one study reporting a 53% reduction in collagen content in PANC-1 tumors and a 33% decrease in fibrosis in an immunocompetent Panc02 model. nih.gov This reduction in fibrosis is also associated with stromal remodeling, including an increase in tumor vascularity, which may help improve the delivery of other therapeutics. nih.gov In transgenic mouse models (KRASG12D), proglumide not only reversed existing fibrosis but also arrested the progression of pancreatic intraepithelial neoplasias (PanINs), which are precursor lesions to pancreatic cancer. ijbs.com

The dense stroma of pancreatic tumors also acts as a barrier to the infiltration of immune cells that can fight the cancer. cancer.gov By breaking down this dense microenvironment, proglumide facilitates the entry of cancer-fighting immune cells into the tumor. pancan.org Studies have shown that proglumide monotherapy alters the immune cell signature within the TME. nih.gov Specifically, treatment has been associated with an increase in the infiltration of intratumoral CD8+ T-cells, which are critical for anti-tumor immunity. nih.govresearchgate.net In addition to promoting the influx of beneficial immune cells, proglumide has been observed to decrease the presence of arginase-positive cells, which are linked to immunosuppressive functions within the TME. nih.govresearchgate.net

Pancreatic stellate cells (PSCs) are key drivers of the fibrotic reaction in pancreatic cancer. ijbs.comnih.gov When activated, these cells proliferate and produce large amounts of extracellular matrix proteins, including collagen. ijbs.commdpi.com Proglumide directly impacts the function of these cells. nih.govmdpi.com Cholecystokinin (CCK) receptors are expressed on PSCs, and their activation stimulates collagen production. ijbs.commdpi.com Proglumide, acting as a CCK receptor antagonist, has been shown to induce plasticity in activated PSCs, reverting them to a quiescent state. nih.govmdpi.com

This induced quiescence is characterized by decreased proliferation, migration, and production of collagenous proteins. nih.govmdpi.commdpi.com In vitro studies demonstrated that proglumide prevents the migration of activated PSCs, an effect mediated primarily through the CCK-B receptor. mdpi.com Furthermore, proglumide treatment significantly reduces levels of proline and hydroxyproline, essential components of collagen, in PSCs. nih.govmdpi.com It also decreases the expression of genes associated with the extracellular matrix, such as Col1α1, which codes for a major component of collagen. nih.govmdpi.com By inhibiting the activation and function of PSCs, proglumide strikes at a source of fibrosis in the pancreatic cancer microenvironment. nih.govcckrtherapeutics.com

Table 3: Summary of Proglumide's Effects on Pancreatic Stellate Cells (PSCs)

| PSC Function | Effect of Proglumide Treatment |

|---|---|

| Activation State | Induces plasticity, reverting activated PSCs to a quiescent state. nih.govmdpi.com |

| Proliferation | Decreases proliferation; blocks CCK-stimulated proliferation. nih.govmdpi.commdpi.com |

| Migration | Prevents migration of activated PSCs. nih.govmdpi.commdpi.com |

| Collagen Production | Decreases collagen formation and production of collagenous proteins. nih.govmdpi.com |

| Gene Expression | Decreases expression of extracellular matrix-associated genes (e.g., Col1α1). nih.govmdpi.com |

| Fibrosis Components | Reduces levels of proline and hydroxyproline. nih.govmdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Proglumide |

| Gastrin |

| Gastrin 17 |

| Pentagastrin |

| Pilocarpine |

| Lithium |

| Superoxide dismutase |

| Glutathione |

| Glutathione-S-Transferase |

| Catalase |

| Thiobarbituric acid |

| [3H]-thymidine |

| L365,260 |

| L365,718 |

| SerpinB2 |

Gene Expression Alterations in Tumor Progression

Preclinical research indicates that this compound can modify the expression of genes integral to the advancement of tumors. researchgate.net In murine models of pancreatic cancer, treatment with proglumide monotherapy led to changes in the expression of genes associated with fibrosis, epithelial-mesenchymal transition (EMT), and invasion. researchgate.net This alteration of the genetic landscape within the tumor microenvironment is a key aspect of its therapeutic potential.

In studies related to nonalcoholic steatohepatitis (NASH), which shares pathological pathways with some cancers, proglumide treatment was found to reverse the upregulation of several differentially expressed genes (DEGs) seen in diseased livers. mdpi.com For instance, the expression of Cytokeratin 19 (CK19), a marker for oval/progenitor cell proliferation that is often elevated in NASH, was significantly reduced by proglumide therapy. mdpi.com Similarly, proglumide decreased the expression of genes associated with collagen production and fibrosis, such as the Transforming Growth Factor β Receptor 2 (TGFβR2), which is part of a critical pathway for extracellular matrix deposition. mdpi.com In models of vincristine-induced neuropathy, transcriptomic analysis revealed that Cck2r (the gene for the cholecystokinin B receptor) was highly upregulated in the dorsal root ganglia of affected mice, suggesting a role for this pathway in pathological gene expression. mdpi.com

Antitumorigenic Mechanisms in Murine Xenograft Models

This compound demonstrates significant antitumorigenic activity in various murine xenograft models, primarily through modulation of the tumor microenvironment (TME). researchgate.net In models of pancreatic cancer, proglumide acts as a cholecystokinin (CCK) receptor antagonist to render the cancer more susceptible to chemotherapy. researchgate.netcancer.gov

The primary mechanisms observed in these preclinical models include:

Reduction of Fibrosis: Pancreatic cancer is characterized by dense desmoplastic fibrosis that can impede the delivery and efficacy of chemotherapeutic agents. researchgate.netcancer.gov Proglumide monotherapy has been shown to decrease this fibrosis. researchgate.net

Immune Modulation: The drug alters the immune cell constitution within the tumor by increasing the presence of intratumoral CD8+ T-cells and decreasing arginase-positive immunosuppressive cells. researchgate.net

Inhibition of Tumor Growth and Metastasis: In studies using a transplantable mouse colon adenocarcinoma cell line (MC-26), which has gastrin receptors, proglumide significantly inhibited tumor growth and prolonged the survival of tumor-bearing mice. frontiersin.orgnih.gov When combined with the chemotherapeutic agent gemcitabine (B846) in pancreatic cancer models, proglumide helped decrease the tumor growth rate by 70%. researchgate.net

The table below summarizes findings from a key study on MC-26 colon cancer xenografts.

| Treatment Group | Mean Tumor Area (Day 21) | Mean Tumor Weight | Finding |

| Control (Saline) | Larger | Heavier | - |

| Proglumide | Significantly Smaller | Significantly Lighter | Inhibited tumor growth and prolonged host survival. nih.gov |

This table is based on data from experiments where proglumide treatment was initiated either on the day of tumor cell inoculation or 7 days after.

Metabolic and Endocrine System Research

Modulation of Experimental Diabetes Mellitus

The effect of this compound in preclinical models of diabetes mellitus appears complex, with differing outcomes depending on the specific pathological aspect being studied.

In a study using alloxan-induced diabetic Swiss mice, proglumide, a cholecystokinin (CCK) receptor antagonist, was found to exacerbate the condition. nih.gov The administration of alloxan (B1665706) monohydrate induced diabetes, characterized by a significant decrease in plasma insulin (B600854) and an increase in fasting plasma glucose (FPG) levels. nih.gov When this compound was given to these diabetic mice, it significantly worsened the hyperglycemia and further lowered the plasma insulin levels, thereby aggravating the diabetogenic effect of alloxan. nih.gov In contrast, proglumide did not alter FPG or insulin levels in normal, non-diabetic mice. nih.gov

| Parameter | Alloxan-Induced Diabetic Mice | Alloxan-Induced Diabetic Mice + Proglumide |

| Fasting Plasma Glucose | Significantly Elevated | Further Significantly Elevated |

| Plasma Insulin | Significantly Decreased | Further Significantly Decreased |

This table summarizes the effects of proglumide on key parameters in alloxan-induced diabetic mice. nih.gov

Conversely, other research has focused on diabetic peripheral neuropathy, a common complication of diabetes. In these studies, proglumide demonstrated a beneficial modulatory role. When used in combination with cyclooxygenase-2 (COX-2) inhibitors like celecoxib (B62257) or meloxicam, proglumide enhanced their antinociceptive (pain-reducing) effects in diabetic rats. researchgate.netresearchgate.netmums.ac.irnih.gov This suggests that while proglumide may worsen the primary metabolic dysregulation in some models of diabetes, it may concurrently alleviate certain complications like neuropathic pain by blocking CCK receptors involved in pain sensitization. researchgate.netnih.gov

Impact on Nonalcoholic Steatohepatitis (NASH) Progression

This compound has been shown to have a significant beneficial impact on the progression of nonalcoholic steatohepatitis (NASH) in murine models. mdpi.comnih.gov In mice fed a choline-deficient, ethionine-supplemented (CDE) diet to induce NASH, proglumide treatment prevented the development of the disease's histological features. mdpi.comresearchgate.net

The mechanisms underlying this protective effect are multifaceted. Proglumide, a CCK receptor inhibitor, also functions as a partial agonist at the farnesoid X receptor (FXR). mdpi.comnih.gov FXR is a key regulator of bile acid transport, and its activation is a therapeutic target for NASH. mdpi.comexplorationpub.com In CDE-fed mice, FXR expression in the liver was significantly decreased, but proglumide treatment restored its expression to normal levels. nih.govresearchgate.net

Furthermore, proglumide therapy significantly reduces key markers of liver damage and improves liver histology. mdpi.com Treatment in a CDE-diet model led to a significant reduction in elevated levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and total bilirubin. mdpi.com Histological analysis confirmed that proglumide therapy markedly decreased scores for inflammation, fibrosis, and steatosis. mdpi.com Proglumide also favorably altered the gut microbiome, increasing beneficial bacteria and decreasing harmful bacteria, which may contribute to its hepatoprotective effects. mdpi.comnih.gov

| Parameter | CDE Diet (NASH Model) | CDE Diet + Proglumide |

| Alanine Aminotransferase (ALT) | Elevated | Significantly Reduced |

| Aspartate Aminotransferase (AST) | Elevated | Significantly Reduced |

| Total Bilirubin | Elevated | Significantly Reduced |

| Histologic Inflammation Score | Increased | Significantly Decreased |

| Histologic Fibrosis Score | Increased | Significantly Decreased |

| Histologic Steatosis Score | Increased | Significantly Decreased |

| Liver FXR Expression | Decreased | Restored to Normal Levels |

This table summarizes the effects of proglumide on biochemical and histological markers in a murine model of NASH. mdpi.comnih.gov

Structure Activity Relationships and Compound Optimization for Research

Rational Design of Proglumide (B1679172) Sodium Analogs

Proglumide (N-(benzoyl)-L-glutamic acid-1-di-n-propylamide) provides a crucial scaffold for the development of cholecystokinin (B1591339) receptor antagonists. lupinepublishers.com Rational design efforts have systematically explored modifications to its key structural components, namely the di-n-alkyl group and the substitution pattern on the benzoyl moiety, as these are critical determinants of receptor affinity. nih.gov

Early research demonstrated that altering the dipropylamide group or the benzoyl moiety significantly impacts inhibitory potency. For instance, replacing the dipropylamide group with a hydroxyl group led to a 13-fold decrease in potency. Similarly, substituting the benzoyl group with an acetyl group resulted in a substantial 30- to 40-fold reduction in inhibitory potency. Conversely, introducing a p-chlorophenoxyacetyl or phenoxyacetyl moiety in place of the benzoyl group remarkably increased potency by 75-fold. lupinepublishers.com

Further optimization focused on the di-n-alkyl derivatives, revealing a potency order where n-pentyl was greater than n-hexyl, which was greater than n-butyl, and n-propyl. nih.gov The strategic introduction of electron-withdrawing groups to the benzoyl moiety was also found to enhance potency, with two such groups being more effective than a single one or electron-donating groups. nih.gov A notable achievement in this area was the synthesis of the 3,4-dichloro-di-n-pentyl derivative of proglumide, which exhibited a striking 1,300-fold increase in potency compared to the parent compound. nih.gov

Beyond these direct modifications, the rational design of CCK receptor antagonists has yielded other glutamic acid derivatives with varying selectivity profiles. Examples include lorglumide, loxiglumide, and dexloxiglumide, which primarily act as CCK-A receptor antagonists, and spiroglumide (B159829) and itriglumide, which preferentially antagonize CCK-B receptors. tocris.com Analogs such as CR 1409 and CR 1392, derived from proglumide, have also demonstrated differential potency in inhibiting CCK-stimulated insulin (B600854) release versus exocrine secretion, highlighting the potential for fine-tuning biological effects through structural changes. nih.gov

Receptor Binding Affinity Studies and Selectivity Profiling

Proglumide sodium is recognized as a non-selective antagonist, capable of blocking both cholecystokinin receptor type A (CCK-AR or CCK1-R) and gastrin/cholecystokinin type B receptor (CCK-BR or CCK2-R). nih.govacs.orgcapes.gov.brnih.govnih.gov Receptor binding affinity studies are crucial for quantifying the interaction between antagonists and their target receptors, providing insights into their potency and selectivity.

Proglumide itself has an IC50 of 0.8 mM for inhibiting the binding of 125I-CCK-33 to rat pancreatic islets. nih.gov In vitro, it inhibits CCK-stimulated amylase release in mouse pancreatic acini in a dose-dependent manner, with effective concentrations ranging from 0.3 to 10 mM. nih.gov A strong correlation has been observed between the ability of proglumide derivatives to inhibit CCK-stimulated amylase release and their capacity to inhibit the binding of 125I-CCK. nih.gov

Analogs of proglumide have shown significantly improved binding affinities and distinct selectivity profiles. For instance, CR 1409 demonstrated IC50 values of 13.7 nM for mouse pancreatic membranes and 2.6 µM for brain membranes in inhibiting 125I-cholecystokinin octapeptide binding, indicating a clear selectivity for peripheral-type CCK receptors. This analog was reported to be over 100,000 times more potent than proglumide in binding to pancreatic CCK membranes. capes.gov.br Another study involving CR 1409 and CR 1392 revealed that their inhibitory effects on CCK-8-stimulated insulin release were mediated through CCK receptors and were considerably more potent than their effects on juice and protein secretion. Specifically, CR 1409 showed half-maximal inhibition at approximately 2 nM for insulin release, compared to 1 µM for protein secretion. For CR 1392, the concentration required for half-maximal inhibition of insulin release was 300 times lower than that for exocrine secretion, suggesting potential differences in CCK receptor subtypes on B cells versus acinar cells. nih.gov

The 3,4-dichloro-di-n-pentyl derivative of proglumide, a highly potent analog, was found to be 1,300 times more potent than proglumide as a specific and competitive CCK receptor antagonist in various animal models. nih.gov Furthermore, some proglumide derivatives exhibited differential affinities for pancreatic CCK receptors compared to those mediating gallbladder contraction, underscoring the possibility of developing selective agents for specific physiological functions. nih.gov Electrophysiological studies have also suggested that proglumide acts as a relatively selective CCK antagonist within the rat central nervous system, specifically blocking the excitatory effects of the C-terminal octapeptide of CCK while not affecting other neurotransmitters. medcraveonline.com

The following table summarizes key binding affinity data for proglumide and its selected analogs:

| Compound | Target Receptor/Assay | IC50 / Potency | Reference |

| Proglumide | 125I-CCK-33 binding to rat pancreatic islets | 0.8 mM | nih.gov |

| Proglumide | Inhibition of CCK-stimulated amylase release | 0.3-10 mM | nih.gov |

| CR 1409 | 125I-CCK-8 binding to mouse pancreatic membranes | 13.7 nM | capes.gov.br |

| CR 1409 | 125I-CCK-8 binding to mouse brain membranes | 2.6 µM | capes.gov.br |

| CR 1409 | Inhibition of CCK-8-stimulated insulin release | ~2 nM (half-maximal) | nih.gov |

| CR 1409 | Inhibition of CCK-8-stimulated protein secretion | ~1 µM (half-maximal) | nih.gov |

| CR 1392 | Inhibition of CCK-8-stimulated insulin release | 300x lower conc. than for exocrine secretion | nih.gov |

| 3,4-dichloro-di-n-pentyl derivative | CCK receptor antagonism | 1,300x more potent than proglumide | nih.gov |

Pharmacophore Modeling for Enhanced Research Utility

Pharmacophore modeling plays a vital role in drug discovery by identifying the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. While direct pharmacophore models specifically for this compound are not widely detailed in the provided literature, the principles of pharmacophore modeling are extensively applied in the broader context of cholecystokinin antagonist research, building upon the SAR insights derived from compounds like proglumide.

For instance, a 3D QSAR pharmacophore model developed for CCK-2R antagonism identified key features crucial for activity: two aliphatic hydrophobic groups, one aromatic hydrophobic group, one hydrogen bond acceptor, and one ring aromatic feature. This model demonstrated strong predictive capabilities, with good correlation coefficients for both training (r² = 0.83) and test sets (r² = 0.74), and proved reliable in predicting the activity of known clinically effective CCK-2R antagonists. acs.org Such models provide a computational framework for the design of novel chemical entities as potent CCK-2R antagonists prior to their synthesis. acs.org

Furthermore, pharmacophore mapping has been successfully applied to quinazolinone derivatives, a class of CCK-BR antagonists. The results from these mappings correlated well with in vitro experimental data, allowing for the identification of basic features essential for CCK-BR antagonistic activities. These identified features were then utilized in the synthesis and optimization of new compounds. nih.gov

The concept of overlapping pharmacophores has also been explored, particularly in the design of bifunctional peptides that interact with both opioid and CCK receptors. This approach involves incorporating distinct pharmacophoric elements—such as opioid pharmacophores at the N-terminus and CCK tetrapeptide pharmacophores at the C-terminus—into a single ligand, demonstrating the utility of 3D modeling in designing multi-target compounds. nih.gov

The structural information and SAR data gathered for proglumide and its analogs contribute directly to the foundational knowledge necessary for developing robust pharmacophore models. Although proglumide itself is a non-selective antagonist, understanding its binding characteristics and the impact of its modifications provides critical data points for building more refined and selective pharmacophore models for CCK-A or CCK-B receptor antagonists. Computational modeling has also been used to explore proglumide's interactions with other targets, such as the Farnesoid X Receptor (FXR), where it demonstrated partial agonist activity with an EC50 of 215 nM, further illustrating the utility of such tools in understanding its broader biological profile. mdpi.com

Advanced Methodological Approaches in Proglumide Sodium Research

In Vitro Experimental Systems

In vitro experimental systems are fundamental in elucidating the mechanisms of action of proglumide (B1679172) sodium. These controlled laboratory environments, utilizing cell lines, isolated tissues, and molecular assays, allow for detailed investigation into the compound's biological effects at the cellular and subcellular levels.

Cell Culture Models

Cell culture models are indispensable tools for studying the direct effects of proglumide sodium on specific cell types, providing insights into its role in cancer biology and metabolic regulation.

HT29 Cells: The human colorectal adenocarcinoma cell line, HT29, which expresses cholecystokinin (B1591339) (CCK) receptors, is a frequently used model in proglumide research. scirp.orgnih.gov Studies have shown that while proglumide alone may not significantly affect the proliferation of HT29 cells, it can block the growth-promoting effects of gastrin 17. scirp.orgrndsystems.com Specifically, proglumide has been observed to inhibit the proliferation of HT29 cells stimulated by pentagastrin. scirp.org Research indicates that proglumide can reduce the incorporation of [3H]-thymidine in HT29 cells in a dose-dependent manner, with an IC50 of 6.5 mM. glpbio.commedchemexpress.commedchemexpress.comchemsrc.com Furthermore, it has been shown to decrease necrosis and concurrently increase apoptosis by up to 70%. glpbio.commedchemexpress.commedchemexpress.comchemsrc.com The antiproliferative effects of proglumide on HT29 cells are primarily achieved through the induction of apoptosis. nih.gov

INS-1 Beta-Cells: While direct studies on proglumide and INS-1 beta-cells are not extensively detailed in the provided results, the known expression of CCK receptors on pancreatic islet cells suggests their potential as a model system for investigating proglumide's effects on insulin (B600854) secretion and beta-cell function.

Pancreatic Stellate Cells (PSCs): Both murine and human pancreatic stellate cells have been crucial in understanding proglumide's impact on the tumor microenvironment of pancreatic cancer. mdpi.commdpi.comnih.gov In their activated state, PSCs contribute to the fibrosis and desmoplastic reaction characteristic of pancreatic cancer. mdpi.comresearchgate.net Research demonstrates that proglumide can induce plasticity in activated PSCs, reverting them to a quiescent state. mdpi.comnih.gov This is characterized by decreased proliferation, migration, and collagen formation. mdpi.comnih.govresearchgate.net Proglumide has been shown to prevent the migration of activated PSCs in vitro. nih.govnih.gov This effect is mediated through the CCK-B receptor, as the CCK-B receptor antagonist L365,260 also inhibited migration, whereas the CCK-A receptor antagonist L365,718 did not. nih.govnih.gov

Table 1: Effects of Proglumide on Different Cell Culture Models

| Cell Line | Key Findings | References |

|---|---|---|

| HT29 Cells | Blocks gastrin-stimulated proliferation. scirp.orgrndsystems.com Reduces [3H]-thymidine incorporation. glpbio.commedchemexpress.commedchemexpress.comchemsrc.com Induces apoptosis and reduces necrosis. glpbio.commedchemexpress.commedchemexpress.comchemsrc.com | scirp.org, rndsystems.com, glpbio.com, medchemexpress.com, medchemexpress.com, nih.gov, chemsrc.com |

| Pancreatic Stellate Cells | Induces quiescence in activated PSCs. mdpi.comnih.gov Decreases proliferation, migration, and collagen deposition. mdpi.comnih.govresearchgate.net Effects are mediated via the CCK-B receptor. nih.govnih.gov | mdpi.com, researchgate.net, mdpi.com, nih.gov, nih.gov |

| Murine Liver Cancer Cells (Dt81Hepa1-6) | Significantly downregulates Col1α1 expression. nih.gov | nih.gov |

| Human Hepatocellular Carcinoma (HepG2) | Blocks gastrin-stimulated proliferation. nih.gov | nih.gov |

| Murine Colon 38 Cancer Cells | Inhibits proliferation at concentrations of 10-6, 10-8, and 10-10 M. viamedica.pl | viamedica.pl |

| Human Lymphoma Cells (SU-DHL-4, U-2932) | No effect on cell viability alone or in combination with vincristine. mdpi.com | mdpi.com |

Isolated Organ and Tissue Preparations

The use of isolated organ and tissue preparations allows for the study of proglumide's effects in a more physiologically relevant context than single-cell cultures, preserving the complex interactions between different cell types within a tissue.

Pancreatic Acini: Isolated pancreatic acini from mice and guinea pigs have been instrumental in characterizing proglumide as a CCK receptor antagonist. rndsystems.comtocris.comnih.govpnas.org Studies have consistently shown that proglumide inhibits CCK-stimulated amylase release in a competitive and reversible manner. glpbio.commedchemexpress.commedchemexpress.comchemsrc.comnih.gov It causes a rightward shift in the dose-response curve for CCK-stimulated amylase secretion without altering the maximum response. pnas.org The inhibitory constant (KI) for this interaction has been reported to be approximately 0.7 mM to 1.0 mM. nih.gov Proglumide also inhibits CCK-induced 2-deoxyglucose uptake in these preparations. rndsystems.comtocris.comnih.gov Importantly, at lower concentrations, proglumide's inhibitory action is specific to CCK-mediated effects, as it does not inhibit amylase release stimulated by other secretagogues like carbachol. nih.gov

Liver Cells: Research using isolated rat liver cells and plasma membranes has been employed to investigate the choleretic (bile flow-increasing) effect of proglumide. nih.gov These studies revealed that proglumide significantly increases the activity of membrane Na+, K+-ATPase. nih.gov Conversely, it was found to decrease the net uptake of 14C-glycocholic acid by the liver cells. nih.gov These findings suggest that proglumide's choleretic action is likely due to the enhanced Na+, K+-ATPase activity, which increases water and electrolyte output, rather than a direct effect on bile acid uptake. nih.gov

Receptor Binding Assays

Receptor binding assays are critical for quantifying the affinity of proglumide for its target receptors, providing a direct measure of its interaction at the molecular level.

Radioligand Binding: Radioligand binding assays, which use a radioactively labeled ligand to study drug-receptor interactions, have been fundamental in confirming that proglumide acts as a competitive antagonist at CCK receptors. perceptive.comumich.eduoncodesign-services.com These studies typically involve incubating a receptor preparation (like pancreatic or brain membranes) with a radiolabeled CCK analog, such as 125I-CCK, in the presence and absence of proglumide. nih.govpnas.org The results demonstrate that proglumide competitively inhibits the binding of 125I-CCK to its receptors. nih.govpnas.org The affinity (Ki) of proglumide for pancreatic CCK receptors was determined to be approximately 1.0 mM in these assays. nih.gov There is a strong correlation between proglumide's ability to inhibit radioligand binding and its functional effects, such as inhibiting amylase release and calcium outflux in pancreatic acini. pnas.org These assays have been crucial in characterizing proglumide as a specific, though relatively weak, CCK receptor antagonist. nih.gov

Enzyme Activity Assays

Enzyme activity assays are used to measure the functional consequences of proglumide's interaction with cellular signaling pathways.

Amylase Release: The measurement of amylase release from pancreatic acini is a classic functional assay to assess the antagonism of CCK receptors by proglumide. glpbio.commedchemexpress.commedchemexpress.comchemsrc.com Cholecystokinin potently stimulates the secretion of the digestive enzyme amylase from acinar cells. Studies have consistently demonstrated that proglumide dose-dependently inhibits CCK-stimulated amylase release. glpbio.commedchemexpress.commedchemexpress.comchemsrc.com This inhibition is competitive, meaning proglumide competes with CCK for the same binding site on the receptor. nih.govpnas.org While proglumide effectively blocks the action of CCK, it does not affect the basal (unstimulated) release of amylase. medchemexpress.commedchemexpress.com

Na+, K(+)-ATPase: In studies using isolated rat liver plasma membranes, proglumide was shown to significantly increase the activity of Na+, K(+)-ATPase. nih.gov This enzyme, also known as the sodium-potassium pump, is crucial for maintaining cellular ion gradients. The enhancement of its activity by proglumide is believed to be the mechanism behind the compound's choleretic effect, by promoting the output of water and electrolytes into bile. nih.gov Interestingly, proglumide was also able to reverse the inhibitory effect of somatostatin (B550006) on Na+, K(+)-ATPase activity. nih.gov

Cell Viability, Proliferation, and Apoptosis Assays

These assays are essential for determining the impact of this compound on cell fate, particularly in the context of cancer research.

Cell Viability and Proliferation: The effect of proglumide on cell proliferation is often assessed using methods like the MTT assay or [3H]-thymidine incorporation. scirp.orgglpbio.commedchemexpress.commedchemexpress.comchemsrc.comnih.gov In HT29 colon cancer cells, proglumide inhibits proliferation stimulated by agonists like gastrin and CCK-8s. scirp.orgnih.govrndsystems.comtocris.com It significantly reduces [3H]-thymidine incorporation in a dose-dependent manner. glpbio.commedchemexpress.commedchemexpress.comchemsrc.com Similarly, in pancreatic stellate cells (PSCs), CCK peptide stimulates proliferation, and this effect is blocked by proglumide. nih.govnih.gov However, in some contexts, proglumide alone has no significant effect on cell proliferation or viability, such as in HT-29 cells without gastrin stimulation or in human lymphoma cell lines. scirp.orgmdpi.com

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which proglumide exerts its anticancer effects. Assays using Annexin V-FITC and propidium (B1200493) iodide followed by flow cytometry are commonly used to quantify apoptosis and necrosis. nih.govsigmaaldrich.com In HT29 cells, proglumide treatment leads to a dose-dependent increase in apoptosis, with a corresponding decrease in necrosis. glpbio.commedchemexpress.commedchemexpress.comchemsrc.com The antiproliferative effects of proglumide and other CCK-A antagonists in these cells are primarily mediated by inducing apoptosis. nih.gov

Table 2: Summary of Proglumide's Effects in Cell Viability, Proliferation, and Apoptosis Assays

| Assay Type | Cell Model | Key Findings | References |

|---|---|---|---|

| Proliferation ([3H]-thymidine) | HT29 Cells | Significantly reduced incorporation in a dose-dependent manner (IC50 of 6.5 mM). | glpbio.com, medchemexpress.com, medchemexpress.com, chemsrc.com |

| Proliferation (MTT Assay) | HT29 Cells | Inhibited pentagastrin-induced proliferation. | scirp.org |

| Proliferation (MTT Assay) | Pancreatic Stellate Cells | Decreased proliferation, blocking the stimulatory effect of CCK. | nih.gov |

| Apoptosis (Flow Cytometry) | HT29 Cells | Increased apoptosis and decreased necrosis in a dose-dependent manner. | glpbio.com, medchemexpress.com, medchemexpress.com, nih.gov, chemsrc.com |

| Viability (MTT Assay) | Human Lymphoma Cells | No significant effect on cell viability. | mdpi.com |

In Vivo Animal Models

In vivo animal models are indispensable for elucidating the physiological and pathological roles of target molecules and for evaluating the therapeutic potential of chemical compounds. Research on this compound has extensively utilized various rodent models to investigate its effects across a spectrum of disorders, including gastrointestinal, neurological, oncological, and metabolic diseases.

Rodent models have been crucial in understanding the role of cholecystokinin (CCK) in the pathogenesis of acute pancreatitis and the protective effects of proglumide. The most common models involve the induction of pancreatitis through chemical means or surgical procedures.

One widely used model is caerulein-induced pancreatitis. uni-greifswald.decore.ac.uk Caerulein, a CCK analogue, when administered in supramaximal doses to mice or rats, causes pancreatic edema, inflammation, and hyperamylasemia, mimicking mild edematous pancreatitis in humans. uni-greifswald.decore.ac.uknih.gov In this model, proglumide has demonstrated a protective effect. core.ac.uknih.gov Another model induces a more severe, necrotizing pancreatitis through the interstitial injection or intraductal infusion of sodium taurocholate into the pancreas in rats. nih.govnih.gov This model is considered to resemble clinical biliary pancreatitis and can lead to systemic complications. nih.govnih.gov Proglumide was also found to have a protective activity in the sodium taurocholate model in rats. nih.gov

Surgical models, such as pancreatic duct ligation, are also employed to mimic obstructive pancreatitis. uni-greifswald.denih.gov In dogs, studies using Pavlov pouches have been conducted to assess the impact of proglumide on gastric function. nih.gov In these experiments, proglumide suppressed pentagastrin-stimulated acid secretion during the interdigestive state but did not inhibit gastrointestinal motor activity. nih.gov

Table 1: Rodent Models of Gastrointestinal Disorders in this compound Research

| Disorder Model | Animal | Inducing Agent/Method | Key Findings with Proglumide | References |

|---|---|---|---|---|

| Acute Edematous Pancreatitis | Mice, Rats | Supramaximal injections of Caerulein | Exhibited a protective effect. | uni-greifswald.de, nih.gov, core.ac.uk |

| Acute Hemorrhagic Pancreatitis | Rats | Interstitial injection of Sodium Taurocholate | Exhibited a protective activity. | nih.gov |

| Gastric Secretion | Dogs | Stimulation with Pentagastrin | Suppressed stimulated acid secretion; no effect on motor activity. | nih.gov |

The role of proglumide in the central nervous system has been investigated using rodent models of epilepsy and neuropathic pain, leveraging its function as a CCK receptor antagonist.